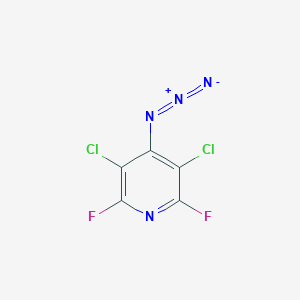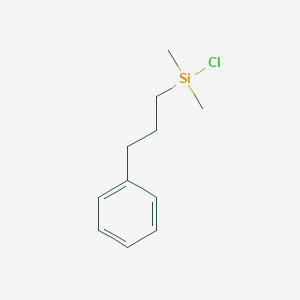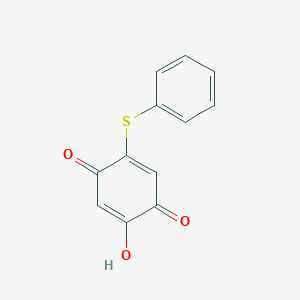
p-Benzoquinone, 2-hydroxy-5-(phenylthio)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
P-Benzoquinone, 2-hydroxy-5-(phenylthio)-, also known as p-Benzoquinone monophenyl thiosemicarbazone (p-BQPT), is a synthetic compound that has been widely used in scientific research. It is a yellow crystalline powder that is soluble in organic solvents such as ethanol, methanol, and chloroform. p-BQPT has been reported to have various biological activities, including anticancer, antiviral, and antimicrobial properties.
作用機序
The mechanism of action of p-BQPT involves the formation of a complex with metal ions such as copper, iron, and zinc. The complex can then interact with DNA and proteins, leading to the induction of apoptosis and cell cycle arrest. p-BQPT has also been reported to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and repair. In addition, p-BQPT can inhibit the formation of new blood vessels, which is essential for the growth and metastasis of cancer cells.
Biochemical and Physiological Effects:
p-BQPT has been reported to have various biochemical and physiological effects. It can induce the production of reactive oxygen species, which can cause oxidative damage to DNA and proteins. p-BQPT can also activate various signaling pathways such as the p53 pathway, which is involved in the regulation of cell cycle and apoptosis. In addition, p-BQPT can modulate the expression of various genes involved in cancer progression, including oncogenes and tumor suppressor genes.
実験室実験の利点と制限
P-BQPT has several advantages and limitations for lab experiments. One of the advantages is its low toxicity towards normal cells, which makes it a potential candidate for cancer therapy. However, p-BQPT has limited solubility in water, which can make it difficult to use in aqueous solutions. In addition, p-BQPT can form complexes with metal ions, which can interfere with the interpretation of experimental results.
将来の方向性
There are several future directions for the study of p-BQPT. One direction is to investigate its potential as a therapeutic agent for cancer. Further studies are needed to determine the optimal dosage, administration route, and toxicity profile of p-BQPT. Another direction is to explore its potential as an antiviral and antimicrobial agent. In addition, the development of new derivatives of p-BQPT with improved solubility and bioavailability could enhance its potential as a therapeutic agent.
合成法
P-BQPT can be synthesized by reacting p-benzoquinone with phenylthiosemicarbazide in the presence of acetic acid. The reaction occurs at room temperature, and the product can be obtained by recrystallization from ethanol. The chemical structure of p-BQPT can be confirmed by various spectroscopic techniques such as infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry.
科学的研究の応用
P-BQPT has been extensively studied for its biological activities. It has been reported to have anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. The mechanism of action of p-BQPT involves the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis. p-BQPT has also been reported to have antiviral activity against herpes simplex virus type 1 and type 2, and antimicrobial activity against various bacteria and fungi.
特性
CAS番号 |
19346-86-2 |
|---|---|
製品名 |
p-Benzoquinone, 2-hydroxy-5-(phenylthio)- |
分子式 |
C12H8O3S |
分子量 |
232.26 g/mol |
IUPAC名 |
2-hydroxy-5-phenylsulfanylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C12H8O3S/c13-9-6-11(15)12(7-10(9)14)16-8-4-2-1-3-5-8/h1-7,13H |
InChIキー |
BVGCXZVLEWNGCF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)SC2=CC(=O)C(=CC2=O)O |
正規SMILES |
C1=CC=C(C=C1)SC2=CC(=O)C(=CC2=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




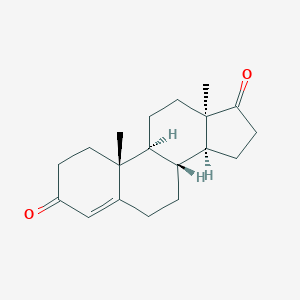
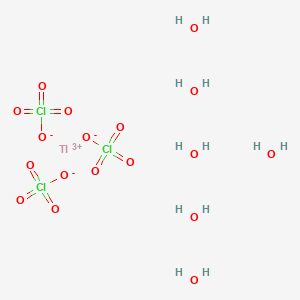

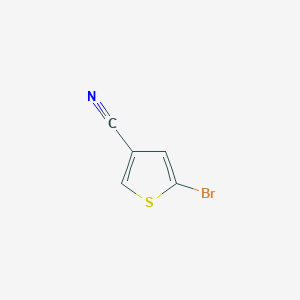

![10-Ethoxy-1,2,9-trimethoxy-7H-dibenzo[de,g]quinolin-7-one](/img/structure/B100469.png)
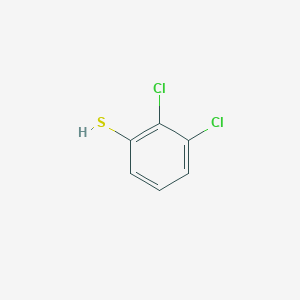
![2-[(3-Fluorophenyl)carbamoyl]benzoic acid](/img/structure/B100474.png)

